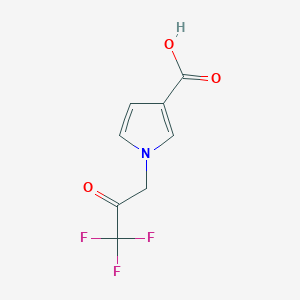

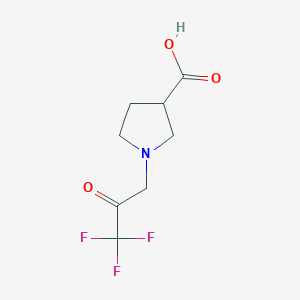

1-(3,3,3-Trifluor-2-oxopropyl)pyrrolidin-3-carbonsäure

Übersicht

Beschreibung

“1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a trifluoro-2-oxopropyl group.Chemical Reactions Analysis

While specific chemical reactions involving “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives can undergo various reactions. For instance, an annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines has been reported .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Pyrrolidinring, der Teil der Verbindung ist, wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erkunden .

Entwicklung klinisch wirksamer Medikamente

Die Entwicklung klinisch wirksamer Medikamente beruht zunehmend auf der Verwendung heterocyclischer Gerüste, von denen viele Stickstoff enthalten . Die Trifluormethylgruppe, die Teil der Verbindung ist, findet sich in vielen von der FDA zugelassenen Medikamenten .

Synthese von fluorierten Pyrethroiden

Die Verbindung kann potenziell bei der Synthese von fluorierten Pyrethroiden eingesetzt werden . Fluorierte Pyrethroide sind eine Art von Insektiziden, die so modifiziert wurden, dass sie Fluoratome enthalten, was ihre Wirksamkeit verbessern kann.

Synthese von 2-Aminobenzaldehydoximanaloga

Die Verbindung kann bei der Synthese von 2-Aminobenzaldehydoximanaloga verwendet werden . Diese Analoga können als duale Inhibitoren von neutrophiler Elastase und Proteinase wirken, die Enzyme sind an Entzündungen und anderen biologischen Prozessen beteiligt .

Antikonvulsive Aktivität

Insbesondere der nicht-aromatische Substituent (sek-Butyl) in Position 3 des Pyrrolidin-2,5-dionrings und das 3-Trifluormethylphenylpiperazinfragment beeinflussen die antikonvulsive Aktivität positiv .

Design neuer Pyrrolidinverbindungen

Die Stereogenität der Kohlenstoffe im Pyrrolidinring ist eines der wichtigsten Merkmale. Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil der Arzneimittelkandidaten führen . Diese Verbindung kann Arzneimittelchemiker bei der besten Vorgehensweise beim Design neuer Pyrrolidinverbindungen mit unterschiedlichen biologischen Profilen unterstützen .

Wirkmechanismus

Target of action

Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .

Mode of action

Without specific information on the compound, it’s difficult to detail its mode of action. Generally, pyrrolidine derivatives interact with their targets in a manner dictated by their specific structural features, including stereochemistry and substituent orientation .

Biochemical pathways

Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific biological targets .

Pharmacokinetics

In general, the introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, can help modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Result of action

The effects of pyrrolidine derivatives can vary widely depending on their specific biological targets .

Action environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Biochemische Analyse

Biochemical Properties

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .

Cellular Effects

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .

Transport and Distribution

Within cells and tissues, 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Eigenschaften

IUPAC Name |

1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQBZOJGGXKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

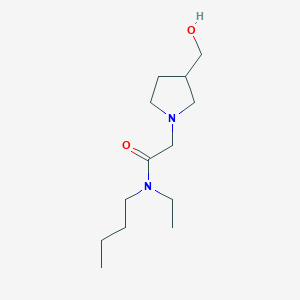

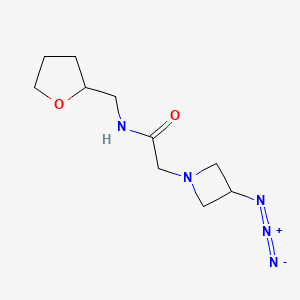

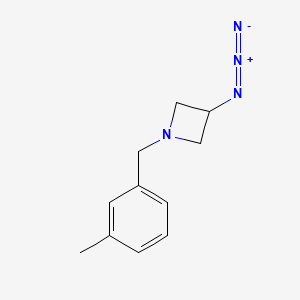

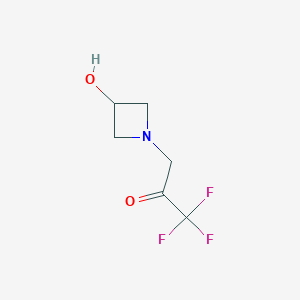

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.